N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidine derivative characterized by a 9-fluoro substitution on the heterocyclic core and a 3,4-difluorophenyl acetamide side chain.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2S/c19-10-5-4-9(6-12(10)21)23-14(25)7-24-8-22-16-15-11(20)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOQXCMNQPHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Chemical Structure
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thienopyridone derivatives have shown promising antibacterial and antitumor activities. The incorporation of halogen atoms, such as fluorine, often enhances the biological activity of these compounds due to increased lipophilicity and ability to interact with biological targets .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thienopyridone Derivative | Antibacterial | 0.125 - 8 | |
| N-(3,4-difluorophenyl)... | Antimicrobial Potential | TBD | Current Study |
Enzyme Inhibition
The compound's structure suggests potential for inhibiting various enzymes involved in disease pathways. Similar compounds have been evaluated for their inhibitory effects on cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .
The biological activity of N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may involve:
- Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that could protect against oxidative stress-related cellular damage.
Case Studies
- In Vitro Studies : A study evaluating thienopyridone derivatives showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 0.125 μg/mL .
- Structural Activity Relationship (SAR) : The presence of fluorine atoms in the phenyl ring has been correlated with enhanced bioactivity in several studies, suggesting that the molecular modifications can significantly influence the pharmacological profile .
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparison
Q & A
Q. What synthetic strategies are employed for preparing N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
The compound is typically synthesized via amide coupling reactions. For example, a protocol analogous to involves reacting fluorinated pyrimidine intermediates with acetamide derivatives under heated conditions (e.g., 120°C in N-methylpyrrolidone [NMP]) for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH). Yields may vary (e.g., 31% in ), necessitating optimization of stoichiometry, solvent choice, and reaction time . describes a related method using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine, achieving crystallization via slow evaporation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Single-crystal X-ray diffraction to confirm molecular geometry and dihedral angles between aromatic rings (e.g., 66.4° in ) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- HPLC or column chromatography for purity assessment, as noted in (Rf = 0.15 in CH₂Cl₂/MeOH) .
- Mass spectrometry to validate molecular weight and fragmentation patterns.
Q. What are the solubility and storage recommendations for in vitro studies?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, NMP) based on structural analogs in . For stability, store under anhydrous conditions at –20°C, avoiding prolonged exposure to light or moisture, as recommended for similar acetamide derivatives .
Advanced Research Questions
Q. How can low yields in the amide coupling step be systematically optimized?
Low yields (e.g., 31% in ) may arise from steric hindrance or incomplete activation of carboxylic intermediates. Strategies include:
- Testing alternative coupling agents (e.g., HATU or DCC instead of EDC·HCl) .
- Varying solvents (e.g., DMF for higher polarity or THF for milder conditions).
- Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency . Monitoring reaction progress via TLC or LC-MS to identify intermediate bottlenecks.
Q. How to resolve contradictions in spectroscopic data between computational models and experimental results?
Discrepancies in NMR or X-ray data often stem from dynamic molecular conformations or crystal packing effects. For instance, highlights dihedral angle variations between solution-phase (NMR) and solid-state (X-ray) structures due to intermolecular hydrogen bonding . To address this:
- Perform DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data.
- Use variable-temperature NMR to probe conformational flexibility in solution.
Q. What computational approaches are suitable for predicting pharmacological targets or binding affinity?
Leverage molecular docking (e.g., AutoDock Vina) with crystal structure data (e.g., ) to model interactions with kinases or enzymes. The fluorinated aromatic moieties may enhance binding to hydrophobic pockets, as seen in related pyrimidine derivatives . MD simulations (GROMACS) can further assess stability of ligand-receptor complexes under physiological conditions.
Q. How to design experiments to probe the reaction mechanism of the benzothieno-pyrimidine core formation?
The core structure likely forms via cyclization of thiophene precursors. To elucidate the mechanism:
- Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during the 4-oxo group formation.
- Conduct kinetic studies under varying temperatures to identify rate-determining steps.
- Compare with palladium-catalyzed reductive cyclization methods in , which may offer insights into heterocycle formation pathways .
Q. What strategies mitigate degradation during long-term stability studies?
Degradation pathways (e.g., hydrolysis of the acetamide bond or oxidation of the thiophene ring) can be minimized by:
- Formulating lyophilized powders under inert gas (N₂/Ar).
- Adding antioxidants (e.g., BHT) to solid-state samples.
- Conducting accelerated stability tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Carbodiimide coupling | EDC·HCl, CH₂Cl₂, RT, 3 h | ~50%* | |
| Thermal amidation | NMP, 120°C, 16 h | 31% | |
| Microwave-assisted | DMF, 150°C, 30 min | 45%† | (Hypothetical) |
*Estimated from analogous reactions in .
†Hypothetical optimization based on .
Q. Table 2. Key Analytical Parameters
| Technique | Critical Parameters | Application Example |
|---|---|---|
| X-ray diffraction | Dihedral angles, H-bonding networks | Confirming crystal packing |
| ¹H NMR | δ 7.8–8.2 ppm (aromatic H), δ 2.1 ppm (CH₃) | Verifying substituent positions |
| HPLC | C18 column, CH₃CN/H₂O gradient, 254 nm | Assessing purity (>95%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
